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For Researchers, Scientists, and Drug Development Professionals

Abstract
Dihydrocarvone, a naturally occurring monoterpene ketone, is a versatile chiral building block

with significant applications in the flavor, fragrance, and pharmaceutical industries. Its biological

activities, including antifungal and insect-repellent properties, are intrinsically linked to its

stereochemistry. This technical guide provides a comprehensive overview of the stereoisomers

of dihydrocarvone, detailing their synthesis, separation, and characterization. It includes a

compilation of their physicochemical and spectroscopic properties, alongside detailed

experimental methodologies. Furthermore, this guide elucidates the general mechanisms of

action underlying the biological activities of monoterpenes, offering insights into potential

signaling pathways.

Introduction to Dihydrocarvone and its
Stereoisomers
Dihydrocarvone, with the chemical formula C₁₀H₁₆O, is a saturated derivative of carvone. The

structure of dihydrocarvone contains two chiral centers at carbons 2 and 5, giving rise to four

possible stereoisomers. These are organized into two diastereomeric pairs: cis-dihydrocarvone

and trans-dihydrocarvone. Each diastereomer exists as a pair of enantiomers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1216097?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The stereochemistry of dihydrocarvone is crucial as it dictates its sensory properties and

biological activity. For instance, the different stereoisomers are known to possess distinct

odors, ranging from spearmint-like to musty and woody.[1] This highlights the stereospecific

interactions of these molecules with biological receptors.

The four stereoisomers of dihydrocarvone are:

(+)-(2R,5R)-trans-dihydrocarvone

(-)-(2S,5S)-trans-dihydrocarvone

(+)-(2S,5R)-cis-dihydrocarvone (isodihydrocarvone)

(-)-(2R,5S)-cis-dihydrocarvone (isodihydrocarvone)

Physicochemical and Spectroscopic Properties
The distinct spatial arrangement of atoms in each stereoisomer results in unique

physicochemical and spectroscopic properties. A summary of available data is presented

below.

Physicochemical Properties
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Property

(+)-(2R,5R)-
trans-
dihydrocarvon
e

(-)-(2S,5S)-
trans-
dihydrocarvon
e

(+)-(2S,5R)-cis-
dihydrocarvon
e

(-)-(2R,5S)-cis-
dihydrocarvon
e

Molecular

Formula
C₁₀H₁₆O C₁₀H₁₆O C₁₀H₁₆O C₁₀H₁₆O

Molecular Weight 152.23 g/mol [2] 152.23 g/mol 152.23 g/mol [3] 152.23 g/mol [4]

CAS Number 5524-05-0[2] 5948-04-9 6909-25-7[3] 3792-53-8[4]

Appearance Colorless liquid Colorless liquid Colorless liquid Colorless liquid

Density
0.928 g/mL at 20

°C[5]
~0.928 g/mL ~0.928 g/mL ~0.928 g/mL

Boiling Point
87-88 °C at 6

mmHg[6]

220-222 °C at

760 mmHg[7]

220-222 °C at

760 mmHg[8]
Not available

Refractive Index n20/D 1.471[5] n20/D 1.471 n20/D 1.471 n20/D 1.471

Optical Rotation
[α]20/D +20±2°

(neat)[5]
Not available Not available Not available

Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of

dihydrocarvone stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Stereoisomer ¹H NMR (CDCl₃) δ (ppm) ¹³C NMR (CDCl₃) δ (ppm)

(+)-Dihydrocarvone (mixture) 0.9-2.6 (m), 4.7 (s)

14.4, 20.5, 30.9, 35.0, 44.7,

46.9, 47.1, 109.6, 147.6,

212.2[4][6]

(2R,5R)-trans-dihydrocarvone
Data not fully available in

isolated form.

Data not fully available in

isolated form.

(2S,5S)-trans-dihydrocarvone
Data not fully available in

isolated form.

Data not fully available in

isolated form.

(2S,5R)-cis-dihydrocarvone
Data not fully available in

isolated form.

Data not fully available in

isolated form.

(2R,5S)-cis-dihydrocarvone
Data not fully available in

isolated form.

Data not fully available in

isolated form.

Note: Comprehensive, isolated NMR data for each pure stereoisomer is not readily available in

public databases. The provided data is for a mixture of isomers and serves as a general

reference.

Infrared (IR) Spectroscopy

The IR spectrum of dihydrocarvone is characterized by a strong absorption band

corresponding to the carbonyl (C=O) stretch, typically observed around 1710-1720 cm⁻¹. Other

significant peaks include those for C-H stretching and bending vibrations.

Mass Spectrometry (MS)

The electron ionization mass spectrum of dihydrocarvone typically shows a molecular ion peak

(M⁺) at m/z 152. Common fragmentation patterns involve the loss of an isopropyl group and

other characteristic cleavages of the cyclohexanone ring.

Synthesis and Separation of Stereoisomers
Synthesis
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The most common route for the synthesis of dihydrocarvone stereoisomers is the reduction of

the corresponding carvone enantiomers.

Objective: To synthesize a mixture of cis- and trans-dihydrocarvone from carvone.

Materials:

(R)-(-)-Carvone or (S)-(+)-Carvone

Zinc dust (Zn)

Methanol (MeOH)

Water (H₂O)

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of carvone (1.0 g, 6.66 mmol) in a mixture of methanol (20 mL) and water (5

mL), add zinc dust (2.6 g, 39.9 mmol) in portions with stirring.

Reflux the reaction mixture for 4 hours.

After cooling to room temperature, filter the reaction mixture to remove excess zinc.

Concentrate the filtrate under reduced pressure to remove most of the methanol.

Extract the aqueous residue with diethyl ether (3 x 20 mL).

Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and

then with brine (20 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to obtain the crude dihydrocarvone mixture.
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The resulting product is a mixture of cis- and trans-dihydrocarvones, typically in a ratio of

approximately 1:4.5.[9]

Logical Workflow for Dihydrocarvone Synthesis

Carvone

Zn, MeOH/H₂O

Reduction Reaction
(Reflux, 4h)

Aqueous Workup
(Filtration, Extraction, Washing)

Mixture of cis- and trans-
Dihydrocarvone

Click to download full resolution via product page

Synthesis of dihydrocarvone from carvone.

Separation of Stereoisomers
Due to their similar physical properties, the separation of dihydrocarvone stereoisomers,

particularly the enantiomers, requires chiral separation techniques. Diastereomers (cis and

trans) can sometimes be separated by fractional distillation, though this can be challenging.[10]

Objective: To separate the four stereoisomers of dihydrocarvone.

Instrumentation:
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Gas chromatograph equipped with a Flame Ionization Detector (FID).

Chiral capillary column: octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) is a

suitable stationary phase.[11]

GC Conditions (Representative):

Column: 25 m x 0.25 mm i.d., 0.25 µm film thickness.

Carrier Gas: Hydrogen or Helium.

Injector Temperature: 250 °C.

Detector Temperature: 280 °C.

Oven Program: Start at 60 °C, hold for 1 min, ramp to 200 °C at 2 °C/min.

Injection: 1 µL of a 1% solution in hexane, split mode.

Expected Outcome: The four stereoisomers will elute at different retention times, allowing for

their identification and quantification.

Experimental Workflow for Chiral GC Separation
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Workflow for chiral GC separation of dihydrocarvone isomers.

Biological Activity and Signaling Pathways
Dihydrocarvone exhibits notable biological activities, primarily as an antifungal agent and an

insect repellent. The specific activity is often dependent on the stereoisomer.

Antifungal Activity
Monoterpenes, including dihydrocarvone, are known to possess antifungal properties. While

specific minimum inhibitory concentration (MIC) values for individual dihydrocarvone

stereoisomers against various fungal species are not extensively reported, studies on related

monoterpenes suggest a mechanism involving the disruption of fungal cell membranes.[12][13]

[14] Dihydrocarvone has been shown to be a potential growth inhibitor of yeasts such as

Saccharomyces cerevisiae, Candida albicans, and Cryptococcus neoformans.[15]
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General Mechanism of Antifungal Action of Monoterpenes

The lipophilic nature of monoterpenes allows them to partition into the lipid bilayer of fungal cell

membranes. This disrupts membrane fluidity and integrity, leading to increased permeability,

leakage of intracellular components, and ultimately, cell death.[12][16] Additionally, some

monoterpenes can induce the production of reactive oxygen species (ROS), leading to

oxidative stress and damage to cellular components.[12]

Proposed Antifungal Signaling Pathway

Fungal Cell

Cell Membrane Increased Reactive
Oxygen Species (ROS)

Induces
Cell Death

Leads to

Oxidative Stress
Dihydrocarvone

Disruption of
Membrane Integrity

Click to download full resolution via product page

Generalized antifungal mechanism of monoterpenes.

Insect Repellent Activity
The insect repellent properties of monoterpenes are attributed to their interaction with the

insect's olfactory system. Different stereoisomers of a compound can elicit different behavioral

responses, indicating stereospecific binding to olfactory receptors.[17] While direct comparative

studies on the repellency of all four dihydrocarvone stereoisomers are limited, it is a promising

area for further research.

General Mechanism of Olfactory Repellency

Insect repellents act by activating specific olfactory receptor neurons (ORNs) that trigger an

aversive behavioral response. These volatile molecules bind to odorant receptors (ORs) on the

dendrites of ORNs located in the insect's antennae and maxillary palps. The binding of a

repellent molecule to its specific OR initiates a signal transduction cascade, leading to the

depolarization of the ORN and the firing of action potentials. This signal is then transmitted to
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the antennal lobe of the insect brain, where it is processed, leading to an avoidance behavior.

[18]

Insect Olfactory Repellent Signaling Pathway
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Click to download full resolution via product page

Generalized olfactory pathway for insect repellents.

Conclusion
The stereoisomers of dihydrocarvone represent a fascinating class of molecules where chirality

dictates biological function. This guide has provided a consolidated resource for researchers

and professionals, summarizing the current knowledge on their properties, synthesis,

separation, and biological activities. The provided experimental outlines and mechanistic

pathways offer a foundation for further research and development in the fields of drug

discovery, flavor and fragrance chemistry, and agrochemicals. Future work should focus on

obtaining more detailed spectroscopic data for each pure stereoisomer and conducting

comprehensive comparative studies on their biological activities to fully unlock their potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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